molecular formula C11H13ClN8O2Pt B048558 Histidinatoadenine platinum(II) CAS No. 117075-43-1

Histidinatoadenine platinum(II)

Cat. No.: B048558
CAS No.: 117075-43-1
M. Wt: 519.8 g/mol
InChI Key: JJQINKAKYWFEQR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histidinatoadenine platinum(II) is a platinum(II) complex hypothesized to coordinate with histidine (an α-amino acid) and adenine (a nucleobase). For instance, diaquotrishistidinatodiplatinum(II) chloride (a dinuclear Pt(II) complex with histidine ligands) and platinum(II) oxalato complexes involving adenine derivatives (e.g., [Pt(ox)(L1)], where L1 = adenine-based ligands) provide structural and synthetic parallels . These complexes typically adopt square planar geometry, with ligands like histidine acting as tridentate or bidentate chelators via amino nitrogen, carboxylate oxygen, or imidazole nitrogen .

Properties

CAS No.

117075-43-1

Molecular Formula

C11H13ClN8O2Pt

Molecular Weight

519.8 g/mol

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride

InChI

InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2

InChI Key

JJQINKAKYWFEQR-UHFFFAOYSA-L

SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2]

Synonyms

histidinatoadenine platinum(II)
Pt(His)(adenine)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Platinum(II)-Amino Acid Complexes
Compound Ligand Type Structure Key Properties Reference
Diaquotrishistidinatodiplatinum(II) chloride Histidine (tridentate) Dinuclear Pt(II) bridged by histidine Melting point: 340°C (decomp.); IR data supports imidazole N and amino N coordination
Diaquobisarginatoplatinum(II) Arginine (monodentate) Mononuclear Pt(II) Synthesis failed for lysine/serine; arginine binds via carboxylate and amino groups
Cisplatin Ammonia and chloride Mononuclear Pt(II) IC50 (ovarian cancer): ~1–10 µM; binds DNA via N7 of guanine N/A

Key Findings :

  • Histidine’s imidazole ring enhances stability and multidentate coordination compared to arginine or lysine, which often act as monodentate ligands .
Platinum(II)-Nucleobase Complexes
Compound Ligand Type Structure Key Properties Reference
[Pt(ox)(L1)] Adenine derivative Mononuclear Pt(II) IC50 (HOS cells): 3.6 µM; oxalato ligand enhances solubility and uptake
Cis-[Pt(1,4-NQ)(1-ADpcyd)(H2O)] 1,4-Naphthoquinone and adenine analog Mononuclear Pt(II) Cytotoxic against MCF-7 (breast cancer): IC50 = 3.6 µM; intercalates DNA via quinone

Key Findings :

  • Adenine derivatives in Pt(II) complexes improve DNA targeting through nucleobase-specific interactions (e.g., N7-guanine binding) .
  • Oxalato ligands (as in oxaliplatin analogs) reduce nephrotoxicity compared to cisplatin .
Platinum(II) Complexes with Heterocyclic Ligands
Compound Ligand Type Structure Key Properties Reference
trans-[PtI2(amine)(pyridine)] Pyridine and aliphatic amines Mononuclear Pt(II) Trans-configuration reduces DNA binding but enhances cytotoxicity in cisplatin-resistant cells
Pt(II)-Cinnamate Esters O,S-bidentate cinnamate Mononuclear Pt(II) IC50 (A2780cisR cells): <5 µM; thiol-rich ligand systems bypass cisplatin resistance

Key Findings :

  • Trans-platinum complexes (e.g., iodido or pyridine derivatives) exhibit distinct mechanisms, such as protein binding or membrane disruption, circumventing cisplatin resistance .
  • O,S-bidentate ligands enhance lipophilicity and cellular uptake compared to purely N-donor systems .
Coordination Modes
  • Histidine: Acts as tridentate (amino N, carboxylate O, imidazole N1) in dinuclear complexes, forming stable bridges between Pt centers .
  • Adenine : Binds via N7 or N9 positions, enabling DNA intercalation or crosslinking .
Cytotoxicity and Mechanisms
  • Dinuclear histidine complexes may induce apoptosis via mitochondrial pathways, similar to cisplatin but with reduced renal toxicity .
  • Adenine-Pt(II) complexes (e.g., [Pt(ox)(L1)]) show potency comparable to oxaliplatin (IC50 ~3.6 µM) but require optimization for systemic delivery .

Data Tables

Table 1. Comparative Cytotoxicity of Selected Pt(II) Complexes

Compound Cell Line IC50 (µM) Mechanism Reference
Diaquotrishistidinatodiplatinum(II) chloride N/A N/A DNA crosslinking (hypothesized)
[Pt(ox)(L1)] HOS (osteosarcoma) 3.6 DNA intercalation
trans-[PtI2(iPrNH2)(py)] A2780cisR 8.2 Membrane disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.